molecular formula C13H21NO5 B6194490 3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2694728-73-7

3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No.: B6194490
CAS No.: 2694728-73-7
M. Wt: 271.3
InChI Key:
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Description

“3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid” is a complex organic compound . It contains a bicyclic structure and a carboxylic acid group . The compound also features a tert-butoxycarbonyl (Boc) group, which is commonly used as a protecting group for amines in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic system, a carboxylic acid group, and a Boc-protected amine . The Boc group consists of a carbonyl group attached to an oxygen atom, which is in turn attached to a tert-butyl group .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid' involves the protection of the amine group, followed by the formation of the oxabicyclohexane ring system, and finally the deprotection of the amine group to yield the target compound.", "Starting Materials": [ "Methylamine", "tert-Butyl chloroformate", "2,3-Butanediol", "Sodium hydride", "Diethyl ether", "Methanol", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ { "Step 1": "Protection of the amine group with tert-butyl chloroformate", "Reactants": "Methylamine, tert-Butyl chloroformate", "Conditions": "Diethyl ether, 0°C", "Products": "N-tert-Butyl carbamate" }, { "Step 2": "Formation of the oxabicyclohexane ring system", "Reactants": "N-tert-Butyl carbamate, 2,3-Butanediol, Sodium hydride", "Conditions": "Methanol, reflux", "Products": "3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid" }, { "Step 3": "Deprotection of the amine group with hydrochloric acid", "Reactants": "3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid, Hydrochloric acid", "Conditions": "Methanol, reflux", "Products": "3-({[amino]methyl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid)" }, { "Step 4": "Neutralization of the carboxylic acid with sodium hydroxide", "Reactants": "3-({[amino]methyl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid), Sodium hydroxide", "Conditions": "Water, room temperature", "Products": "3-({[amino]methyl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate)" } ] }

CAS No.

2694728-73-7

Molecular Formula

C13H21NO5

Molecular Weight

271.3

Purity

95

Origin of Product

United States

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